molecular formula C9H16N4OS B6355996 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1822787-57-4

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6355996
CAS No.: 1822787-57-4
M. Wt: 228.32 g/mol
InChI Key: DHWNWFZBZKCEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Methoxyethyl)piperazine” is a chemical compound with the molecular formula C7H16N2O . It is a clear colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of “1-(2-Methoxyethyl)piperazine” can be represented by the SMILES string COCCN1CCNCC1 .


Chemical Reactions Analysis

“1-(2-Methoxyethyl)piperazine” can be used as a reactant for the preparation of biologically and pharmacologically active molecules .


Physical and Chemical Properties Analysis

“1-(2-Methoxyethyl)piperazine” has a molecular weight of 144.21 . It has a boiling point of 193-194 °C and a density of 0.970 g/mL at 25 °C . The refractive index n20/D is 1.4730 .

Safety and Hazards

“1-(2-Methoxyethyl)piperazine” is considered hazardous. It is combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-(2-methoxyethyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-14-7-2-8-11-9(15-12-8)13-5-3-10-4-6-13/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWNWFZBZKCEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.